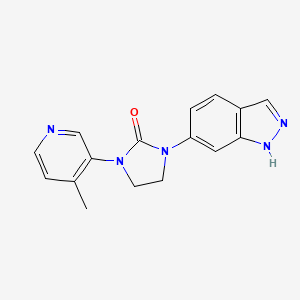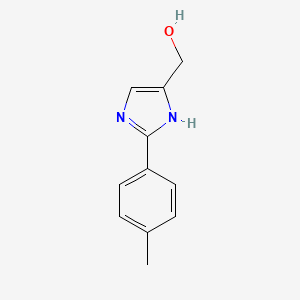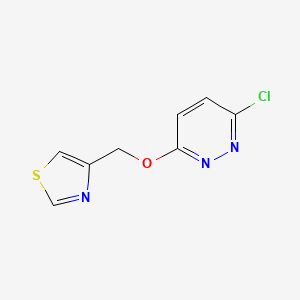
1-(1H-indazol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Pyridine Derivative Preparation: The 4-methylpyridine moiety can be prepared through alkylation or other functional group transformations.
Imidazolidinone Formation: The final step involves the condensation of the indazole and pyridine derivatives with an appropriate reagent to form the imidazolidinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indazol-6-yl)-3-(4-methylphenyl)imidazolidin-2-one: Similar structure with a phenyl group instead of a pyridine ring.
1-(1H-indazol-6-yl)-3-(4-chloropyridin-3-yl)imidazolidin-2-one: Chlorine substitution on the pyridine ring.
Uniqueness
1-(1H-indazol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H15N5O |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1-(1H-indazol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one |
InChI |
InChI=1S/C16H15N5O/c1-11-4-5-17-10-15(11)21-7-6-20(16(21)22)13-3-2-12-9-18-19-14(12)8-13/h2-5,8-10H,6-7H2,1H3,(H,18,19) |
InChI Key |
MABTYDJGQDAOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine](/img/structure/B8673775.png)

![2-(4-Aminobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B8673801.png)



![3-[(4-tert-butylphenyl)methoxy]benzaldehyde](/img/structure/B8673837.png)


![(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B8673850.png)

